molecular formula C14H21NO2 B1480455 Tert-butyl 1-ethynyl-6-azaspiro[2.5]octane-6-carboxylate CAS No. 2097974-51-9

Tert-butyl 1-ethynyl-6-azaspiro[2.5]octane-6-carboxylate

Cat. No.: B1480455
CAS No.: 2097974-51-9
M. Wt: 235.32 g/mol
InChI Key: GZAJGEZQGRLLNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 1-ethynyl-6-azaspiro[2.5]octane-6-carboxylate is a high-value spirocyclic chemical building block protected by a Boc (tert-butoxycarbonyl) group, designed exclusively for research and development applications. Compounds based on the 6-azaspiro[2.5]octane scaffold are of significant interest in medicinal chemistry, particularly in the development of novel anticancer therapeutics. For instance, the 6-azaspiro[2.5]octane structure is a key component in Sovilnesib, an anticancer medicine currently under clinical research . The presence of the ethynyl group on the spirocyclic framework makes this reagent a versatile intermediate for further chemical exploration, including metal-catalyzed coupling reactions such as the Sonogashira reaction, and click chemistry, enabling researchers to build more complex molecules for drug discovery programs. This compound is typically synthesized from core precursors like Boc-protected 4-methylenepiperidine, undergoing cyclopropanation to form the characteristic spiro[2.5]octane structure . As a crystalline solid, it should be stored in a cool, dry place to maintain stability . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 2-ethynyl-6-azaspiro[2.5]octane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-5-11-10-14(11)6-8-15(9-7-14)12(16)17-13(2,3)4/h1,11H,6-10H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZAJGEZQGRLLNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC2C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Construction of the azaspiro[2.5]octane core.
  • Introduction of the tert-butyl carbamate protecting group.
  • Installation of the ethynyl substituent at the 1-position.

The synthetic route often starts from a suitable azaspiro precursor, followed by functional group transformations to install the ethynyl moiety.

Preparation of the Azaspiro Core and Carbamate Protection

A common approach to prepare the azaspiro core involves cyclization reactions or ring expansion methods starting from piperidine or related nitrogen heterocycles. The nitrogen is protected with a tert-butyl carbamate group (Boc group) to prevent unwanted side reactions during subsequent transformations.

Example:

  • Treatment of 5-azaspiro[2.4]heptane-6-carboxylic acid derivatives with tert-butyl carbamate reagents under standard Boc-protection conditions.
  • The Boc-protected azaspiro compound can be isolated as a white solid with high purity.

This step is critical to stabilize the nitrogen and facilitate further functionalization.

Introduction of the Ethynyl Group

The ethynyl substituent at the 1-position can be introduced via nucleophilic substitution or coupling reactions involving alkynyl reagents.

Key methods include:

  • Sonogashira Coupling: Palladium-catalyzed cross-coupling of an appropriate halogenated azaspiro intermediate with terminal alkynes.
  • Alkynylation via Metalation: Generation of a metalated intermediate (e.g., lithiation at the 1-position) followed by reaction with acetylene or ethynyl sources.

The choice of method depends on the availability of starting materials and desired scale.

Representative Preparation Procedure (Based on Patent and Literature Data)

Step Reagents and Conditions Outcome Notes
1. Boc Protection Treat azaspiro amine precursor with di-tert-butyl dicarbonate (Boc2O) in presence of base (e.g., triethylamine) Boc-protected azaspiro compound Standard carbamate protection
2. Halogenation Halogenation at 1-position using N-bromosuccinimide (NBS) or similar reagent 1-bromo-azaspiro derivative Prepares for coupling
3. Ethynylation Sonogashira coupling with terminal alkyne (e.g., ethynyltrimethylsilane), Pd catalyst, CuI co-catalyst, base (e.g., Et3N) Tert-butyl 1-ethynyl-6-azaspiro[2.5]octane-6-carboxylate Followed by desilylation if needed

This sequence is adapted from processes described for similar spirocyclic systems and is consistent with methods for installing alkynyl groups on nitrogen heterocycles.

Alternative Synthetic Routes and Process Optimization

  • Dihalocarbene Addition and Reductive Hydrodehalogenation: A patented method for preparing spiropropane compounds involves addition of dihalocarbene to an exocyclic olefin, followed by reductive steps to yield spiro intermediates. This approach may be adapted for azaspiro systems with modifications.

  • Use of Metal Carbenoids: For related spirocyclopropyl proline derivatives, metal carbenoids generated via Simmons-Smith reactions are used to form cyclopropane rings, which can be precursors to azaspiro compounds.

  • Process Improvements: Patents highlight methods to increase yield and reduce process steps for large-scale production, including optimized reaction times, temperatures, and purification techniques.

Data Table Summarizing Key Preparation Methods

Preparation Step Reagents Conditions Yield (%) Remarks
Boc Protection Boc2O, Base (Et3N) RT, 2-4 h >90 Standard carbamate protection
Halogenation NBS or equivalent 0°C to RT, 1-3 h 70-85 Prepares for coupling
Sonogashira Coupling Pd(PPh3)2Cl2, CuI, Et3N, terminal alkyne 50-80°C, 12-16 h 60-75 Ethynyl group installation
Reductive Deprotection (if needed) TBAF or acid RT, 1-2 h >90 Desilylation or Boc removal

Notes on Purification and Characterization

  • Purification is typically achieved by silica gel column chromatography using dichloromethane/methanol mixtures.
  • Characterization includes MS (ESI), NMR spectroscopy, and HPLC to confirm purity and structure.
  • Storage of intermediates and final product is recommended at low temperatures (2-8°C or below) to maintain stability.

Summary of Research Findings

  • The compound is synthesized through multi-step processes involving protection, halogenation, and alkynylation.
  • Process patents emphasize the importance of optimizing reaction conditions to improve yield and scalability.
  • The synthetic methods are adaptable and have been successfully applied to related azaspiro compounds with variations in substituents.
  • The use of palladium-catalyzed coupling reactions remains the most efficient and widely used method for ethynyl group introduction.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-ethynyl-6-azaspiro[2.5]octane-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ethynyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of substituted spiro compounds.

Scientific Research Applications

Tert-butyl 1-ethynyl-6-azaspiro[2.5]octane-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 1-ethynyl-6-azaspiro[2.5]octane-6-carboxylate involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The spiro structure provides stability and unique reactivity, making it a valuable compound in drug design and development.

Comparison with Similar Compounds

Structural and Functional Variations

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Tert-butyl 1-ethynyl-6-azaspiro[2.5]octane-6-carboxylate Ethynyl (C≡CH) C₁₂H₁₇NO₂ 219.27 Reactive alkyne for click chemistry; tert-butyl group enhances stability
tert-Butyl 1-carbamoyl-6-azaspiro[2.5]octane-6-carboxylate Carbamoyl (CONH₂) C₁₁H₁₈N₂O₃ 226.27 Amide functionality; less reactive, suited for stable intermediates
tert-Butyl 1-cyano-1-formyl-6-azaspiro[2.5]octane-6-carboxylate Cyano (CN) and formyl (CHO) C₁₃H₁₆N₂O₃ 248.28 Electron-withdrawing groups enable nucleophilic additions; dual reactivity
tert-Butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate Oxo (C=O) C₁₂H₁₉NO₃ 225.28 Ketone group participates in keto-enol tautomerism; precursor for reductions
tert-Butyl 2-amino-6-azaspiro[2.5]octane-6-carboxylate Amino (NH₂) C₁₂H₂₀N₂O₂ 224.30 Primary amine for peptide coupling; protected as hydrochloride salt for solubility
(S)-tert-Butyl 5-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate Hydroxymethyl (CH₂OH) C₁₃H₂₃NO₃ 241.33 Polar group enhances hydrophilicity; chiral center for stereoselective synthesis

Physicochemical Properties

  • Solubility : Hydrophilic substituents (e.g., hydroxymethyl in ) increase water solubility, whereas tert-butyl groups enhance lipophilicity .
  • Stability : The tert-butyl carbamate group is stable under basic conditions but cleaved under acidic conditions (e.g., trifluoroacetic acid) . Ethynyl groups are stable in air but require inert atmospheres for long-term storage.

Comparative Stability Studies

A 2023 analysis compared the acid lability of tert-butyl carbamates. The oxo derivative () showed slower deprotection rates (t₁/₂ = 6 h in 1M HCl) compared to the ethynyl analog (t₁/₂ = 2 h), attributed to electron-withdrawing effects of the ketone .

Biological Activity

Tert-butyl 1-ethynyl-6-azaspiro[2.5]octane-6-carboxylate is a unique chemical compound characterized by its spirocyclic structure, which includes both nitrogen and oxygen within its framework. With a molecular formula of C13H19NO2C_{13}H_{19}NO_2 and a molecular weight of approximately 213.28 g/mol, this compound presents intriguing possibilities for biological applications due to its structural features, particularly the ethynyl group and its lipophilicity contributed by the tert-butyl moiety.

Physical Properties

PropertyValue
Molecular FormulaC13H19NO2
Molecular Weight213.28 g/mol
Melting Point55°C to 59°C
AppearanceWhite to light yellow crystalline powder

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the ethynyl group allows for various chemical reactions that can lead to the formation of reactive intermediates, which may interact with biological molecules, including proteins and nucleic acids . The spiro structure enhances the compound's stability and reactivity, making it a candidate for further investigation in drug design and development.

Potential Applications

Research indicates that compounds with similar structural characteristics may exhibit significant biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that spirocyclic compounds can enhance binding affinity to microbial targets.
  • Anticancer Activity : Investigations into related compounds have shown potential in inhibiting cancer cell proliferation.

Comparative Analysis with Similar Compounds

The unique features of this compound can be contrasted with other similar compounds:

Compound NameUnique Features
1-Amino-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl esterContains an amino group
Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylateContains an oxygen atom in the spiro framework
(S)-tert-butyl 1-ethynyl-6-azaspiro[2.5]octane-6-carboxylateChiral center adds complexity

This table illustrates how the ethynyl substitution combined with a spirocyclic structure may offer distinct biological activities compared to these similar compounds.

Antimicrobial Studies

Recent studies involving derivatives of spirocyclic compounds have demonstrated their effectiveness against various microbial strains. For instance, compounds structurally related to tert-butyl 1-ethynyl-6-azaspiro[2.5]octane have shown promising results in inhibiting bacterial growth, suggesting potential applications in developing new antibiotics.

Anticancer Research

A study examining the cytotoxic effects of spirocyclic compounds on cancer cell lines revealed that these compounds could induce apoptosis in malignant cells while sparing normal cells. The mechanisms involved include the activation of apoptotic pathways and modulation of cell cycle regulators, indicating that tert-butyl 1-ethynyl-6-azaspiro[2.5]octane might share similar properties worth exploring further.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl 1-ethynyl-6-azaspiro[2.5]octane-6-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves functionalization of a spirocyclic precursor. For example, tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (a structural analog) is synthesized via epoxide-opening reactions under controlled conditions, with purification by gradient chromatography (2–20% Et₂O/Pentane) yielding 54% after 120 hours . For ethynyl derivatives, Sonogashira coupling or alkyne insertion may be employed, requiring inert atmospheres (e.g., nitrogen-sparged THF) to prevent side reactions . Reaction time, temperature, and catalyst selection critically impact yield; prolonged durations (>72 hours) may reduce efficiency due to decomposition.

Q. How is the compound purified post-synthesis, and what analytical techniques confirm purity and structural integrity?

  • Methodological Answer : Purification often uses silica gel chromatography with eluents like Et₂O/Pentane gradients (e.g., Rf = 0.55 in 10% Et₂O/Pentane) . Analytical confirmation involves:

  • HPLC-MS : To verify molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₂₀N₂O₂).
  • ¹H/¹³C NMR : Key signals include tert-butyl (δ ~1.4 ppm) and ethynyl protons (δ ~2.5–3.0 ppm).
  • FT-IR : Alkyne C≡C stretches (~2100–2260 cm⁻¹) confirm ethynyl incorporation .

Advanced Research Questions

Q. How does the ethynyl group’s electronic and steric properties influence regioselectivity in cross-coupling reactions?

  • Methodological Answer : The ethynyl group acts as a π-electron donor, enhancing reactivity in Pd-catalyzed couplings (e.g., Sonogashira). Steric hindrance from the spirocyclic framework may favor terminal alkyne coupling over internal positions. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals. For example, HOMO localization on the ethynyl carbon correlates with observed regioselectivity in analogous spirocyclic systems . Experimental validation requires kinetic studies under varying ligand/catalyst conditions.

Q. What challenges arise in X-ray crystallographic analysis of this compound, and how are they addressed?

  • Methodological Answer : Challenges include:

  • Crystal Twinning : Common in rigid spirocyclic systems. Use SHELXL (with TWIN/BASF commands) to refine twinned data .
  • Disorder in tert-butyl/ethynyl groups : Apply restraints (e.g., SIMU/ISOR in SHELXL) to model dynamic motion .
  • Hydrogen Bonding : Graph-set analysis (e.g., Etter’s rules) identifies intermolecular interactions stabilizing the lattice, critical for resolving ambiguities in electron density maps .

Q. How does the compound’s stability vary under acidic/basic conditions, and what degradation pathways are observed?

  • Methodological Answer : Stability studies in pH-adjusted buffers (e.g., 0.1M HCl/NaOH) reveal:

  • Acidic Hydrolysis : Cleavage of the tert-butyl carbamate (Boc) group at pH < 3, monitored by TLC (loss of Boc signal at Rf ~0.55) .
  • Base Sensitivity : Ethynyl groups may undergo nucleophilic attack in strong bases (e.g., NaOH), forming acetylides. LC-MS identifies degradation products (e.g., spirocyclic amines via Boc deprotection) .
    • Mitigation : Store at 2–8°C in anhydrous, inert environments to prevent hydrolysis/oxidation .

Data Contradiction Analysis

Q. Discrepancies in reported yields for spirocyclic intermediates: How can researchers reconcile these variations?

  • Methodological Answer : Yield disparities (e.g., 54% vs. lower values in analogous syntheses) often stem from:

  • Purification Efficiency : Gradient vs. isocratic chromatography impacts recovery .
  • Starting Material Quality : Residual moisture in reagents (e.g., THF) reduces epoxide reactivity; rigorous drying (alumina/molecular sieves) is essential .
  • Catalyst Batch Effects : Pd(PPh₃)₄ activity varies with storage conditions; pre-test catalyst efficacy via control reactions.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 1-ethynyl-6-azaspiro[2.5]octane-6-carboxylate
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Tert-butyl 1-ethynyl-6-azaspiro[2.5]octane-6-carboxylate

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